tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
Description
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a formyl (aldehyde) group at position 4, and a methoxy group at position 5. The compound’s structure (inferred molecular formula: C₁₂H₁₆N₂O₄) makes it a versatile intermediate in organic synthesis and pharmaceutical research. The formyl group enables participation in condensation, oxidation, or nucleophilic addition reactions, while the methoxy and carbamate groups contribute to steric and electronic modulation. Its applications include serving as a precursor for imine formation, metal-catalyzed cross-coupling, or drug candidate development .
Properties
IUPAC Name |
tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUHPMDNVETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670120 | |
| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-54-4 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate Protection of Pyridine Derivatives
The tert-butyl carbamate (Boc) group is universally employed to protect amine functionalities during multi-step syntheses. For tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, the Boc group is introduced to the pyridine backbone prior to formylation and methoxylation. A representative protocol involves:
Reaction Scheme :
Conditions :
Critical to this step is the exclusion of moisture to prevent Boc-group hydrolysis. The intermediate tert-Butyl 5-methoxypyridin-3-ylcarbamate is then functionalized at the 4-position via formylation.
Vilsmeier-Haack Formylation
The 4-formyl group is introduced using the Vilsmeier-Haack reaction, a robust method for electrophilic aromatic substitution.
Reaction Scheme :
Optimized Parameters :
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Temperature : 0°C to room temperature, 12-hour reaction time.
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Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.
Challenges :
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Over-formylation at adjacent positions is mitigated by steric hindrance from the Boc group.
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The methoxy group at the 5-position directs electrophilic attack to the 4-position via resonance stabilization.
Alternative Methodologies
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings enable direct installation of formyl groups on pyridine rings. While less common for this target, such methods are viable for structurally analogous compounds.
Example Protocol :
Sequential Functionalization Approaches
A modular strategy involves constructing the pyridine ring post-formylation and methoxylation.
Stepwise Synthesis :
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Methoxylation : 3-Amino-4-formylpyridine is treated with methyl iodide and Ag₂O in DMF to install the 5-methoxy group.
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Boc Protection : The amine is protected using Boc₂O and DMAP in THF.
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Purification : Recrystallization from ethanol/water (3:1) affords the final product in 70% overall yield.
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Industrial syntheses prioritize cost-effectiveness and minimal waste. Key adjustments include:
Process Intensification
Continuous-flow reactors enhance reproducibility for large-scale batches:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | High regioselectivity | POCl₃ handling hazards | 65–72 | Moderate |
| Pd-Catalyzed Coupling | Direct C–H activation | High catalyst costs | 50–60 | Low |
| Sequential Functionalization | Modular design | Multi-step purification | 70 | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate can undergo various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-carboxy-5-methoxypyridin-3-ylcarbamate.
Reduction: 4-hydroxymethyl-5-methoxypyridin-3-ylcarbamate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its formyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound’s reactivity and applications are best understood by comparing it to analogs with varying substituents. Key structural analogs, their substituents, and functional implications are summarized below:
Table 1: Structural and Functional Comparison of Pyridine Carbamate Derivatives
Key Findings:
Reactivity: The formyl group distinguishes the target compound from analogs, enabling aldehyde-specific reactions (e.g., imine formation) that hydroxyl, cyano, or methyl substituents cannot replicate . Electron-withdrawing groups (e.g., cyano) reduce pyridine ring electron density, favoring nucleophilic aromatic substitution, while electron-donating groups (e.g., methoxy) enhance electrophilic substitution .
Synthetic Utility :
- The target compound’s formyl group is critical for synthesizing complex molecules like hydrazones or heterocyclic scaffolds, whereas the hydroxy analog requires protective-group strategies for further functionalization .
- Methylcarbamate derivatives (e.g., CAS 1105675-60-2) exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration in drug design .
Commercial Availability: Many analogs (e.g., hydroxyimino-methylcarbamate, CAS 1138444-27-5) are commercially available at research-scale quantities (1 g to 25 g), with prices ranging from $400 to $4,800, indicating their utility in high-value applications .
Biological Activity
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a formyl group and a methoxy group, which contribute to its reactivity and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the development of novel therapeutic agents.
The molecular formula of this compound is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol. The structure includes a tert-butyl group, which enhances lipophilicity, and a formyl group that can participate in various chemical reactions, such as oxidation and nucleophilic attacks .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : It has been utilized as a building block in synthesizing heterocyclic compounds with potential antimicrobial properties.
- Neuroprotective Effects : The compound has been studied for its ability to inhibit amyloid beta peptide aggregation, which is significant in Alzheimer's disease research.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as β-secretase and acetylcholinesterase, which are critical targets in neurodegenerative diseases .
The mechanism of action involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Case Studies
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Neuroprotective Studies :
- In vitro studies demonstrated that this compound could protect astrocyte cells from toxicity induced by amyloid beta peptide (Aβ1-42). The compound showed a significant increase in cell viability when co-treated with Aβ1-42 compared to controls .
- In vivo studies indicated moderate protective effects against oxidative stress induced by scopolamine, although the results were less pronounced than those observed with established treatments like galantamine .
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Synthesis of Antimicrobial Agents :
- The compound has been employed in synthesizing pyridone derivatives that exhibit anti-tuberculosis activity. This application highlights its utility as a precursor in developing new antimicrobial therapies.
Research Findings Summary
The following table summarizes key findings on the biological activity of this compound:
Q & A
Basic: What are the common synthetic routes for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate?
Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. Key methods include:
- Pd-catalyzed coupling : Tert-butyl carbamates are often synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can react with aryl bromides under Pd catalysis to form protected intermediates, as demonstrated in analogous compounds .
- Protection/Deprotection Strategies : The tert-butyl carbamate (Boc) group is introduced to protect amines during synthesis. Subsequent formylation and methoxylation steps are performed using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed ortho-metalation .
- Multi-component reactions : One-pot syntheses leveraging tert-butyl carbamate’s reactivity with aldehydes and other nucleophiles, as seen in pyrrole synthesis .
Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the tert-butyl group during synthesis?
Answer:
Steric hindrance from the bulky tert-butyl group can reduce yields in coupling or functionalization steps. Optimization strategies include:
- Temperature Control : Elevated temperatures (e.g., 80–100°C) improve mobility of sterically hindered intermediates in Pd-catalyzed reactions .
- Catalyst Selection : Bulky phosphine ligands (e.g., XPhos) enhance catalytic efficiency by stabilizing transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as observed in NMR studies of tert-butyl pyran derivatives .
- Stepwise Functionalization : Prioritize formylation before introducing the Boc group to minimize steric clashes during later stages .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈N₂O₄: calc. 279.12, observed 279.13) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹) .
Advanced: How can researchers reconcile contradictory data in reaction yields reported for similar carbamates?
Answer:
Contradictions often arise from subtle differences in experimental design. Resolution strategies include:
- By-Product Analysis : Use LC-MS or TLC to identify side products (e.g., deprotected amines or oxidized aldehydes) that reduce yields .
- Computational Modeling : Density Functional Theory (DFT) studies predict reaction pathways and transition states, explaining yield variations due to steric or electronic factors .
- Parameter Replication : Systematically test variables (e.g., catalyst loading, solvent purity) from literature protocols. For example, Pd catalyst purity significantly impacts cross-coupling efficiency .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
Stability is influenced by:
- Moisture Sensitivity : The Boc group hydrolyzes under acidic or aqueous conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
- Light and Temperature : Protect from UV light and store at –20°C to prevent aldehyde oxidation or carbamate degradation .
- Incompatible Materials : Avoid strong bases or nucleophiles (e.g., amines) that may cleave the carbamate .
Advanced: What role does this compound play in medicinal chemistry applications?
Answer:
This compound serves as:
- Pharmaceutical Intermediate : The formyl group enables Schiff base formation for drug candidates (e.g., kinase inhibitors) .
- Protease Inhibitor Scaffold : Methoxy and carbamate groups enhance binding to enzyme active sites, as seen in studies of fluorinated pyridine derivatives .
- Bioconjugation Handle : The aldehyde facilitates site-specific protein modification via oxime or hydrazone linkages, critical for antibody-drug conjugates .
Basic: How is the purity of this compound assessed during synthesis?
Answer:
- HPLC/GC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typical) .
- Melting Point Determination : Compare observed mp with literature values (if available) to detect impurities .
- Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the tert-butyl group .
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., aldehyde carbon reactivity) and transition states for Suzuki-Miyaura couplings .
- Docking Studies : Screen interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
